molecular formula C17H23N3O3S B2513696 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034516-03-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No. B2513696
M. Wt: 349.45
InChI Key: ACKVNHGEVWXCAX-UHFFFAOYSA-N
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Description

“N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide” is a complex chemical compound with a unique structure that allows for diverse functionalities1. It’s likely valuable for medicinal chemistry, drug discovery, and material science studies1.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 2,3-dihydrobenzofuran ring, the attachment of the propan-2-yl group, and the formation of the imidazole ring. However, without specific information, it’s difficult to provide a detailed synthesis analysis23.



Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups including a 2,3-dihydrobenzofuran ring, an imidazole ring, and a sulfonamide group41.



Chemical Reactions Analysis

This compound, like many organic compounds, is likely to undergo a variety of chemical reactions. The presence of multiple functional groups provides many sites for potential reactivity51.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties351.


Scientific Research Applications

Synthesis and Drug Design

  • Synthesis of Cyclic Sulfonamides : Studies have focused on the synthesis of novel cyclic sulfonamides, which are of interest due to their potential pharmacological activities. For example, the thermal Diels-Alder reaction has been used to synthesize substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides, demonstrating the versatility of sulfonamide derivatives in creating bioactive molecules (Greig et al., 2001).
  • Antimicrobial and Antiproliferative Agents : Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. For instance, N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective inhibition against various human cell lines, highlighting their potential as therapeutic agents (Abd El-Gilil, 2019).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors : Halogenated sulfonamides have been synthesized to inhibit tumor-associated carbonic anhydrase isozyme IX, suggesting their application in antitumor strategies. These inhibitors exhibit potent activity, demonstrating the critical role of sulfonamide derivatives in targeting specific enzymes associated with cancer (Ilies et al., 2003).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibitors : Certain sulfonamide compounds have been tested as corrosion inhibitors for mild steel in acidic mediums. Their efficiency in inhibiting corrosion highlights the diverse application of sulfonamide derivatives beyond pharmaceuticals, extending to materials science (Sappani & Karthikeyan, 2014).

Sulfonamide as a Functional Group in Drug Design

  • The sulfonamide group is a key functional group in drug design, appearing in various marketed drugs. It has been used extensively in the development of sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. Despite concerns regarding hypersensitivity and toxicities, the sulfonamide group remains a valuable tool in medicinal chemistry, underscoring its importance in the synthesis of new therapeutic agents (Kalgutkar et al., 2010).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. However, like all chemicals, it should be handled with care and appropriate safety precautions should be taken74.


Future Directions

The potential applications of this compound in scientific research are vast, given its unique structure and the presence of multiple functional groups. It could be valuable for medicinal chemistry, drug discovery, and material science studies684.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more detailed and accurate analysis, specific study data would be needed.


properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12(2)20-10-17(18-11-20)24(21,22)19-13(3)8-14-4-5-16-15(9-14)6-7-23-16/h4-5,9-13,19H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKVNHGEVWXCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide

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